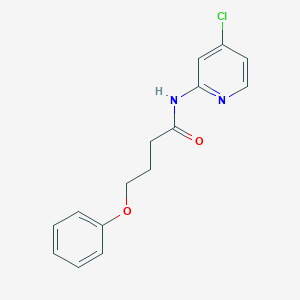![molecular formula C15H16BrNO3 B7628935 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one, also known as BIPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIPPP belongs to the class of pyridones and has been synthesized using various methods. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one inhibits the activity of PDE4 by binding to its catalytic site. This binding prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that regulates various physiological processes, including inflammation. The inhibition of PDE4 by this compound leads to an increase in cAMP levels, which in turn leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential treatment for cancer. This compound has also been found to have neuroprotective properties, protecting neurons from oxidative stress and inflammation-induced damage. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has several advantages for lab experiments. It has a high purity and can be synthesized using various methods with high yields. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the long-term effects of this compound on the body are not well understood, and further research is needed to determine its safety profile.
未来方向
There are several future directions for the research on 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one. One potential direction is to investigate its potential as a treatment for inflammatory diseases such as asthma and COPD. Another direction is to explore its potential as a treatment for cancer and neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine the safety profile of this compound and its long-term effects on the body. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its potential.
合成方法
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one can be synthesized using various methods, including the reaction of 2-bromo-5-chloropyridine with 3-(4-methoxyphenoxy)propylamine in the presence of a base. Another method involves the reaction of 2-chloro-5-bromo-pyridine with 3-(4-methoxyphenoxy)propylamine in the presence of a palladium catalyst. The synthesis of this compound using these methods has been reported to have high yields and purity.
科学研究应用
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
5-bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-13-4-6-14(7-5-13)20-10-2-9-17-11-12(16)3-8-15(17)18/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXBXXIZRWWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)

![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)



![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
